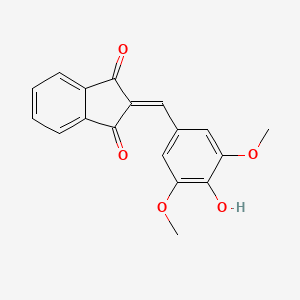

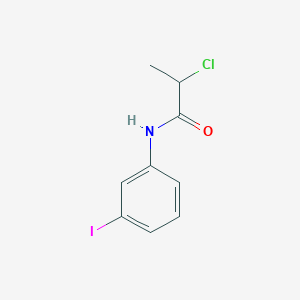

![molecular formula C15H9ClFN3O3S B2389300 (E)-5-chloro-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide CAS No. 477294-59-0](/img/structure/B2389300.png)

(E)-5-chloro-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-5-chloro-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide, also known as BAY 11-7082, is a synthetic small molecule that has been widely used in scientific research due to its anti-inflammatory and anti-cancer properties.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives similar to (E)-5-chloro-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide exhibit promising antimicrobial activity. For instance, certain fluorobenzamides containing thiazole and thiazolidine demonstrated significant antimicrobial effects against a variety of Gram-positive and Gram-negative bacteria, as well as fungi. The presence of a fluorine atom in these compounds was identified as crucial for enhancing antimicrobial activity (Desai, Rajpara, & Joshi, 2013).

Hypoxic Cell Cytotoxicity

A series of regioisomers of a novel hypoxia-selective cytotoxin demonstrated varying degrees of cytotoxicity to hypoxic cells, highlighting the potential application of similar compounds in targeting hypoxic tumor cells. These studies suggest the importance of structural features in determining the selective toxicity of such compounds under hypoxic conditions (Palmer et al., 1996).

Antitumor Activity

Derivatives of benzothiazoles, including compounds with structural similarities to this compound, have shown potential as antitumor agents. Specifically, novel derivatives of 6-amino-2-phenylbenzothiazoles were synthesized and demonstrated cytostatic activities against various malignant human cell lines, indicating their potential in cancer treatment (Racané et al., 2006).

Anti-Helicobacter pylori Activity

Synthesized compounds related to this compound exhibited significant in vitro anti-Helicobacter pylori activity. The inhibitory effects of these compounds against H. pylori were comparable to, and in some cases better than, the standard drug metronidazole. This suggests their potential use in treating infections caused by H. pylori (Mohammadhosseini et al., 2009).

Hypoglycemic and Hypolipidemic Activity

Novel thiazolidinedione analogs, structurally related to the compound of interest, were synthesized and evaluated for their hypoglycemic and hypolipidemic activities in a type-2 diabetes model. The compounds demonstrated significant reductions in blood glucose, total cholesterol, and triglyceride levels, highlighting their potential as treatments for metabolic disorders (Mehendale-Munj, Ghosh, & Ramaa, 2011).

properties

IUPAC Name |

5-chloro-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClFN3O3S/c1-19-12-5-3-9(17)7-13(12)24-15(19)18-14(21)10-6-8(16)2-4-11(10)20(22)23/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFPJHYUSASAAAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClFN3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

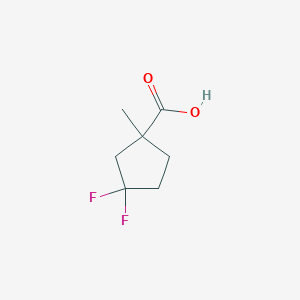

![2-{[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2389217.png)

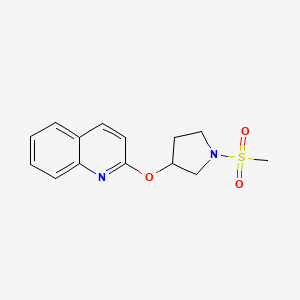

![N-[1-(Cyclopentylmethyl)pyrrolidin-3-YL]-6-fluoropyridine-3-carboxamide](/img/structure/B2389229.png)

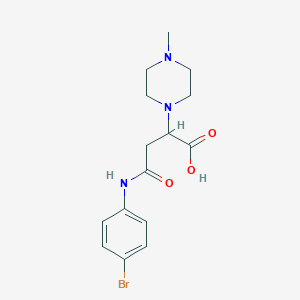

![N-(4-bromophenyl)-2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2389232.png)

![[2,4-dibromo-6-(tert-butyl-NNO-azoxy)phenyl]amine](/img/structure/B2389233.png)

![N-(3-chloro-4-methylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2389234.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,4-dimethylphenyl)methanone](/img/structure/B2389235.png)